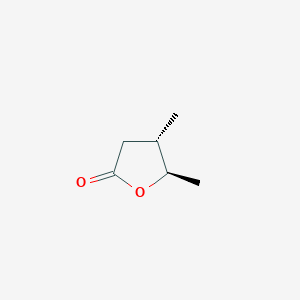
2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- is a chiral lactone compound. Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities and applications in various fields such as pharmaceuticals, fragrances, and food additives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- typically involves the cyclization of hydroxy acids or the oxidation of diols. Common synthetic routes may include:
Cyclization of Hydroxy Acids: This method involves the intramolecular esterification of hydroxy acids under acidic or basic conditions.
Oxidation of Diols: Diols can be oxidized using reagents such as potassium permanganate or chromium trioxide to form lactones.
Industrial Production Methods
Industrial production methods for lactones often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to achieve the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Substituted lactones.
Scientific Research Applications
2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of fragrances and flavorings.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
γ-Butyrolactone: A structurally similar lactone with different biological activities.
δ-Valerolactone: Another lactone with distinct properties and applications.
Uniqueness
2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- is unique due to its specific stereochemistry, which can influence its biological activity and applications. The presence of the (4S,5R) configuration may result in different interactions with biological targets compared to other lactones.
Properties
CAS No. |
90026-46-3 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(4S,5R)-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H10O2/c1-4-3-6(7)8-5(4)2/h4-5H,3H2,1-2H3/t4-,5+/m0/s1 |
InChI Key |
PXIPZIPSDBXFQR-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@@H]1C |
Canonical SMILES |
CC1CC(=O)OC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


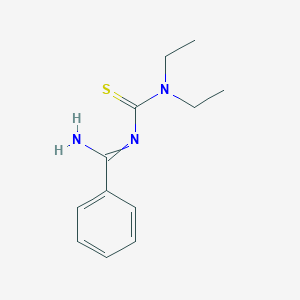
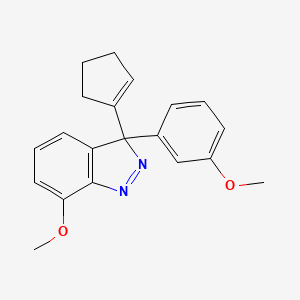
![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)
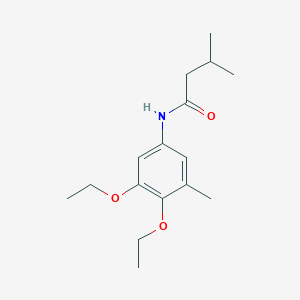
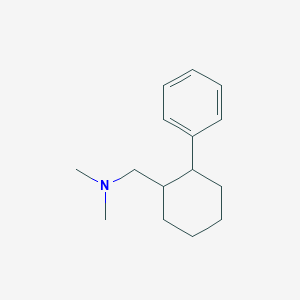
![1-Chloro-3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14369627.png)
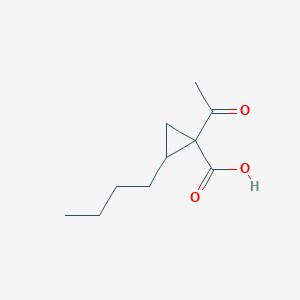

![1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14369633.png)
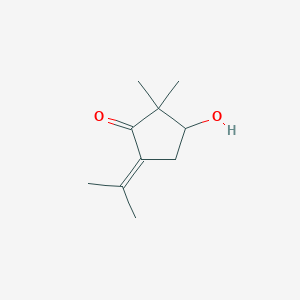
![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)
![1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene](/img/structure/B14369665.png)
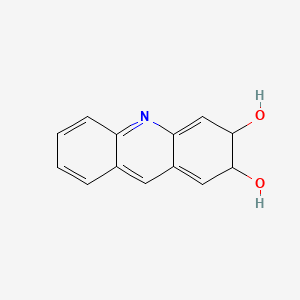
methanone](/img/structure/B14369681.png)
